2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide
Description
2-[3-(3-Chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide This compound belongs to the triazolopyrimidine acetamide class, characterized by a fused triazole-pyrimidine core with a 3-chlorophenyl substituent at position 3 and an acetamide group linked to a 4-ethoxyphenyl moiety. Such structural features are critical for biological activity, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-2-30-16-8-6-14(7-9-16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)15-5-3-4-13(21)10-15/h3-10,12H,2,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUXFSNTNDYUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.
Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions or coupling reactions using ethoxy-substituted aromatic compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors, making it a candidate for further biological studies.
Medicine: Due to its potential pharmacological activities, it is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. Molecular docking studies and in vitro assays have provided insights into its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the triazolopyrimidine scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Compound A:
2-[3-(3-Chlorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide
- Key Differences :
- Acetamide Substituent : 2,4-Dimethylphenyl (vs. 4-ethoxyphenyl in the target compound).
- Impact :
- Loss of the ethoxy group eliminates resonance electron-donating effects, which may alter binding affinity to targets sensitive to electronic environments .
Compound B:
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide
- Key Differences :
- Triazolopyrimidine Substituent : Benzyl (phenylmethyl) at position 3 (vs. 3-chlorophenyl).
- Acetamide Substituent : 2-Chlorobenzyl (vs. 4-ethoxyphenyl).
- Impact :
- The benzyl group increases steric bulk and lipophilicity, possibly enhancing membrane permeability but risking metabolic oxidation.
- The 2-chlorobenzyl group introduces a halogen bond donor, which could improve target selectivity but may elevate toxicity risks .
Compound C:
2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide
- Key Differences :
- Triazolopyrimidine Substituent : 3,5-Dimethylphenyl (vs. 3-chlorophenyl).
- Acetamide Substituent : Furan-2-ylmethyl (vs. 4-ethoxyphenyl).
- Impact :
- The furan ring introduces hydrogen-bonding capability, improving aqueous solubility but possibly reducing metabolic stability due to enzymatic oxidation of the furan moiety .
Data Table: Structural and Hypothetical Property Comparison
*Molecular weight and LogP values are estimated using computational tools (e.g., ChemDraw).
Detailed Research Findings and Implications
- Replacement with benzyl (Compound B) or dimethylphenyl (Compound C) alters electronic profiles, possibly shifting activity toward different biological targets .
Solubility and Permeability :
Metabolic Stability :
Toxicity Considerations :
- Halogenated analogs (e.g., Compound B) risk bioaccumulation, while methyl groups (Compound A) may reduce toxicity but limit potency .
Biological Activity
The compound 2-[3-(3-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide (CAS Number: 847384-74-1) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 394.8 g/mol. The structure features a triazolo-pyrimidine core, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that compounds containing a triazole moiety exhibit a wide range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For example, compounds similar to the one in focus have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL .
- Anticancer Activity : The compound has been studied for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation. Notably, it has shown promising results against breast cancer cell lines (e.g., MCF-7) and colorectal cancer cells (e.g., HCT-116).
- Enzyme Inhibition : The compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound can disrupt the proliferation of cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The interaction with CDK2 leads to a halt in the cell cycle progression, particularly affecting the transition from G1 to S phase.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
- Molecular Interactions : Molecular docking studies have indicated strong binding affinities to specific amino acid residues within target proteins, suggesting a mechanism based on molecular recognition and interaction .
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazole derivatives related to this compound:
- A study highlighted the synthesis and evaluation of various triazole derivatives for their antimicrobial properties. Compounds with structural similarities exhibited MIC values comparable to standard antibiotics .
- Another research focused on the anticancer potential of triazolo-pyrimidine derivatives. It reported significant cytotoxicity against multiple cancer cell lines, with some compounds outperforming established chemotherapeutics like Doxorubicin .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
